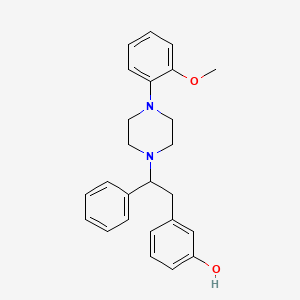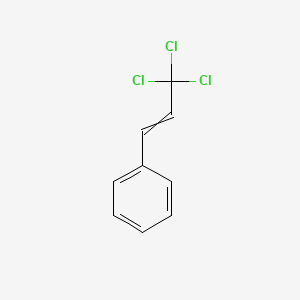
(3,3,3-Trichloro-1-propenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,3-Trichloro-1-propenyl)benzene is an organic compound with the molecular formula C9H7Cl3. It is also known by other names such as (3,3,3-Trichloroprop-1-en-1-yl)benzene and Benzene, (3,3,3-trichloro-1-propen-1-yl)- . This compound is characterized by the presence of a benzene ring attached to a trichlorinated propenyl group, making it a chlorinated aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trichloro-1-propenyl)benzene typically involves the chlorination of propenylbenzene. One common method includes the reaction of propenylbenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorinated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The chlorination reaction is carefully monitored to prevent over-chlorination and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,3,3-Trichloro-1-propenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
(3,3,3-Trichloro-1-propenyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds
Mechanism of Action
The mechanism of action of (3,3,3-Trichloro-1-propenyl)benzene involves its interaction with various molecular targets. The trichlorinated propenyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison
(3,3,3-Trichloro-1-propenyl)benzene is unique due to the presence of the propenyl group attached to the benzene ring, which differentiates it from other trichlorobenzenes that have chlorine atoms directly attached to the benzene ring. This structural difference influences its reactivity and applications. For example, while trichlorobenzenes are primarily used as solvents and intermediates in chemical synthesis, this compound has more specialized applications in organic synthesis and research .
Properties
CAS No. |
60504-00-9 |
|---|---|
Molecular Formula |
C9H7Cl3 |
Molecular Weight |
221.5 g/mol |
IUPAC Name |
3,3,3-trichloroprop-1-enylbenzene |
InChI |
InChI=1S/C9H7Cl3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H |
InChI Key |
NUDSHVLUIKPZLF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



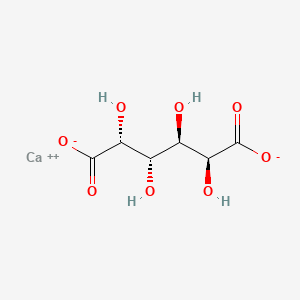
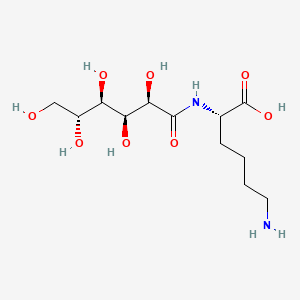
![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)
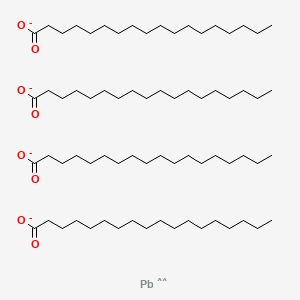

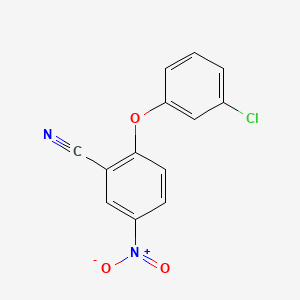
![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)

![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)
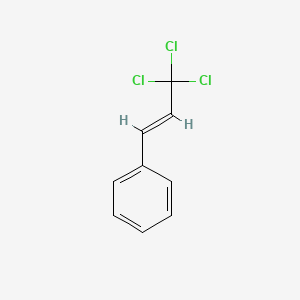
![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
